molecular formula C8H16 B082337 cis-2,5-Dimethyl-3-hexene CAS No. 10557-44-5

cis-2,5-Dimethyl-3-hexene

Cat. No.: B082337
CAS No.: 10557-44-5
M. Wt: 112.21 g/mol
InChI Key: KNCMKWVOMRUHKZ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2,5-Dimethyl-3-hexene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isomerization Processes : Research shows that isomerization processes involving hydrocarbons similar to cis-2,5-Dimethyl-3-hexene can be affected by different catalysts, including zeolites like H-ZSM-5. These catalysts facilitate various reactions like cis-trans isomerization, skeletal rearrangement, and cracking, among others (Abbot, Corma, & Wojciechowski, 1985).

  • Catalytic Activity and Reaction Mechanisms : The catalytic activity of certain metals and zeolites in the isomerization of hydrocarbons has been studied extensively. For example, the reaction of 1-hexene over bimetallic M-Mo-ZSM-5 zeolite catalysts showed specific effects of transition metal addition on catalytic performance, indicating a complex interplay between the catalyst composition and the reaction pathway (Kostyniuk, Key, & Mdleleni, 2020).

  • Stereospecific Reactions and Products : Studies have explored the stereospecificity of catalytic isomerization of olefins. For instance, an investigation into the isomerization of 3,4-dimethyl-3-hexenes revealed insights into the stereospecific nature of these reactions (Maurel, Guisnet, & Pérot, 1971).

  • Synthesis of Renewable Fuels : Research also delves into the synthesis of renewable jet and diesel fuels from compounds like 2-ethyl-1-hexene, highlighting the potential of these hydrocarbons in sustainable energy applications. The study demonstrates the efficiency of various catalysts in optimizing this process (Harvey & Quintana, 2010).

  • Electron Spin Resonance Studies : The radical cations of trans- and cis-3-hexene have been studied using electron spin resonance spectroscopy, providing insights into their molecular structures and reaction dynamics (Sjöqvist, Shiotani, & Lunda, 1990).

Safety and Hazards

Cis-2,5-Dimethyl-3-hexene is a flammable liquid and should be stored in a cool and ventilated place, away from fire and oxidants . When using, avoid contact with sensitive parts such as skin, eyes, and mucous membranes . If contact occurs, rinse immediately with plenty of water and consult a professional doctor .

Mechanism of Action

Target of Action

cis-2,5-Dimethyl-3-hexene, also known as (Z)-2,5-Dimethylhex-3-ene, is an organic compound that belongs to the class of alkenes . The primary targets of this compound are not well-defined due to its nature as a simple alkene. Alkenes are primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of this compound is primarily through its chemical reactivity as an alkene. Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density and is therefore susceptible to attack by electrophiles . This can lead to a variety of chemical reactions, including addition, oxidation, and polymerization .

Biochemical Pathways

For example, alkenes can be oxidized to form epoxides, which are reactive compounds that can further react with various biological molecules .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a small, nonpolar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its volatility may also lead to significant inhalation exposure . Once in the body, it may be metabolized by various enzymes, potentially forming reactive metabolites. The compound is likely to be excreted in the urine and feces, although the exact proportions are unknown.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity as an alkene can be affected by the presence of various catalysts or inhibitors . Additionally, its volatility means that it can easily evaporate, which can lead to inhalation exposure . Environmental conditions such as temperature and humidity can also affect its stability and reactivity.

Properties

IUPAC Name

(Z)-2,5-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMKWVOMRUHKZ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-44-5
Record name 3-Hexene, 2,5-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2,5-Dimethyl-3-hexene
Reactant of Route 2
cis-2,5-Dimethyl-3-hexene
Reactant of Route 3
cis-2,5-Dimethyl-3-hexene
Reactant of Route 4
cis-2,5-Dimethyl-3-hexene
Reactant of Route 5
cis-2,5-Dimethyl-3-hexene
Reactant of Route 6
cis-2,5-Dimethyl-3-hexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.